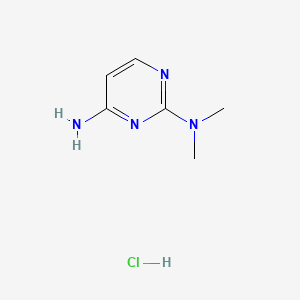
N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride is a heterocyclic organic compound with the molecular formula C6H10N4·HCl It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method includes the reaction of 4-chloro-2-dimethylaminopyrimidine with dimethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
N2,N4-dimethylpyrimidine-2,4-diamine: Another derivative of pyrimidine with similar chemical properties.
2-amino-4,6-dimethylpyrimidine: A related compound with different substitution patterns on the pyrimidine ring.
Uniqueness
N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-10(2)6-8-4-3-5(7)9-6;/h3-4H,1-2H3,(H2,7,8,9);1H |
InChI Key |
IHEWOIBIWRNDAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















